Product packaging for SULFINYLBIS(DIMETHYLAMIDE)(Cat. No.:CAS No. 3768-60-3)

SULFINYLBIS(DIMETHYLAMIDE)

Cat. No.: B8699163
CAS No.: 3768-60-3
M. Wt: 136.22 g/mol
InChI Key: HYIDEDUTFDYUHM-UHFFFAOYSA-N
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Description

Structural and Electronic Characteristics within Organosulfur Chemistry

The molecular structure of sulfinylbis(dimethylamide) dictates its chemical behavior. The central sulfur(IV) atom is bonded to one oxygen and two nitrogen atoms, giving it a pyramidal geometry. The presence of the sulfinyl (S=O) group is a defining feature, imparting significant polarity to the molecule. Structural data for N,N,N',N'-Tetramethylsulfurous diamide (B1670390) have been compiled in the Landolt-Börnstein series, which is a comprehensive database for physical and chemical data researchgate.net.

Basic physicochemical properties for sulfinylbis(dimethylamide) are summarized in the table below.

PropertyValue
Molecular Formula C₄H₁₂N₂OS
Melting Point 31°C
Boiling Point 209°C
Appearance Solid

Table 1: Physicochemical Properties of Sulfinylbis(dimethylamide). Data sourced from ChemBK znaturforsch.com.

Historical Context and Emergence in Chemical Literature

The synthesis of sulfur-containing diamides has been a subject of chemical investigation for many years. The parent compound of the sulfamide (B24259) class, sulfuric diamide (SO₂(NH₂)₂), was first prepared in 1838 by the French chemist Henri Victor Regnault through the reaction of sulfuryl chloride with ammonia (B1221849) wikipedia.org.

The specific N-alkylated derivative, N,N,N',N'-tetramethylsulfurous diamide, emerged later as a reagent in organic synthesis. Its preparation is achieved through the reaction of thionyl chloride with dimethylamine (B145610) znaturforsch.com. By the 1990s, its synthesis was considered a standard procedure, as indicated by its use in synthetic studies where it was prepared according to established literature methods znaturforsch.com. This suggests its discovery and characterization occurred in the preceding decades, allowing it to become a recognized, albeit specialized, laboratory reagent.

Significance and Contemporary Research Relevance in Synthetic and Mechanistic Chemistry

The significance of sulfinylbis(dimethylamide) in modern chemistry lies in its utility as a specific reagent for certain transformations, particularly in deoxygenation reactions. Its reactivity is centered around the electrophilic sulfur atom and the lability of the S-N bonds.

A notable application is the 1,2-deoxygenation of vicinal diols. In a study on the synthesis of indeno[1,2-d]imidazoles, researchers treated vic-dihydroxyindeno[1,2-d]imidazoles with N,N,N',N'-tetramethylsulfurous diamide. This reaction effectively removed both hydroxyl groups to form the desired unsaturated indenoimidazole product znaturforsch.com. The proposed mechanism involves the formation of a cyclic β-sultin intermediate, which then fragments to yield the final deoxygenated product and byproducts znaturforsch.com. The efficiency of this reaction was found to improve with the addition of acetic acid znaturforsch.com.

Furthermore, sulfinylbis(dimethylamide) serves as a precursor for other reactive species. Research has shown that the adduct formed between N,N,N',N'-tetramethylsulfurous diamide and phenyl isocyanate can react with alcohols like benzhydrol to produce amidosulfites. These esters, such as benzhydryl dimethylamidosulfite, can then undergo thermal decomposition to yield tertiary amines (e.g., benzhydryldimethylamine) and sulfur dioxide oup.com. This demonstrates a pathway where sulfinylbis(dimethylamide) facilitates the conversion of alcohols to amines. In a different transformation, when benzoin (B196080) dimethylamidosulfite, derived from the same precursor, was heated, it yielded benzil, the oxidized product of benzoin oup.com. These examples highlight the compound's role as a versatile reagent in synthetic chemistry, enabling specific oxidative and deoxygenative transformations under controlled conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2OS B8699163 SULFINYLBIS(DIMETHYLAMIDE) CAS No. 3768-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3768-60-3

Molecular Formula

C4H12N2OS

Molecular Weight

136.22 g/mol

IUPAC Name

N-dimethylsulfinamoyl-N-methylmethanamine

InChI

InChI=1S/C4H12N2OS/c1-5(2)8(7)6(3)4/h1-4H3

InChI Key

HYIDEDUTFDYUHM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways from Sulfur(II) and Sulfur(IV) Precursors

The synthesis of sulfinyl diamides, including Sulfinylbis(dimethylamide), can be achieved through various pathways originating from either sulfur(II) or sulfur(IV) precursors. These methods often involve oxidative processes or reactions with specific halogenating agents.

Oxidative Amination Reactions

Oxidative amination represents a significant strategy for the formation of sulfur-nitrogen bonds. deepdyve.com These reactions typically involve the interaction of a sulfur-containing reagent with an amine in the presence of an oxidant. deepdyve.com For the synthesis of sulfinyl diamides, this can involve the oxidation of a sulfur(II) species in the presence of dimethylamine (B145610). The oxidant plays a crucial role in facilitating the formation of the desired S-N bond without over-oxidizing the starting materials. deepdyve.com Mild oxidants like hypervalent iodine compounds are often employed in these transformations. deepdyve.com

A notable approach involves the copper-catalyzed oxidative coupling of primary sulfinamides with secondary amines, using air as the terminal oxidant. organic-chemistry.org This method demonstrates good functional group tolerance and proceeds at room temperature. organic-chemistry.org While this specific example leads to NH-sulfonimidamides, the underlying principle of oxidative amination is relevant to the synthesis of sulfinyl diamides.

Reactions with Thionyl Halides and Dimethylamine Derivatives

A common and direct method for preparing Sulfinylbis(dimethylamide) involves the reaction of thionyl chloride (SOCl₂) with dimethylamine. chembk.comfiveable.me Thionyl chloride, a sulfur(IV) halide, reacts with two equivalents of dimethylamine to yield the desired product along with hydrogen chloride. fiveable.me This reaction is a standard method for forming sulfinamides.

The reaction can be described by the following equation: SOCl₂ + 2(CH₃)₂NH → SO(N(CH₃)₂)₂ + 2HCl

Similarly, thionyl fluoride (B91410) (SOF₂) can be used as a precursor. Recent advancements have demonstrated the in-flow generation of thionyl fluoride from thionyl chloride and potassium fluoride, which can then react with amines to form sulfinamides. chemrxiv.org This approach offers a safer and more controlled way to handle the toxic gaseous reagent. chemrxiv.org

PrecursorReagentProductReference
Thionyl ChlorideDimethylamineSulfinylbis(dimethylamide) chembk.comfiveable.me
Thionyl FluorideDimethylamineSulfinylbis(dimethylamide) chemrxiv.org

Novel Catalytic Approaches in Synthesis

The development of catalytic methods is a key focus in modern synthetic chemistry to improve efficiency and reduce waste. sigmaaldrich.com In the context of sulfinyl diamide (B1670390) synthesis, catalytic approaches can offer milder reaction conditions and broader substrate scope.

Transition metal catalysis, particularly with palladium and nickel, has been explored for various bond-forming reactions, including those involving sulfur. nih.gov For instance, nickel(II)-catalyzed addition of boroxines to N-sulfinyltritylamine has been used to form sulfinamides, which are precursors to other sulfur-nitrogen compounds. organic-chemistry.org

Synergistic catalysis, where two catalysts activate both the nucleophile and electrophile simultaneously, is an emerging strategy that could be applied to sulfinyl diamide synthesis to enhance reaction rates and selectivity. nih.gov The use of organocatalysts, such as boronic acids, has also been shown to be effective in amidation reactions, presenting a metal-free alternative. sigmaaldrich.com

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral sulfinyl compounds is of great importance due to their application as chiral auxiliaries and their presence in pharmacologically active molecules. acs.orgnih.govnih.gov The stereoselective synthesis of chiral analogues of Sulfinylbis(dimethylamide) involves creating a stereogenic center at the sulfur atom.

One established method for preparing enantiomerically enriched sulfinyl compounds is the reaction of a chiral auxiliary with a sulfinylating agent. nih.govresearchgate.net For instance, the use of chiral alcohols to form diastereomeric sulfinates, followed by separation and subsequent reaction with an amine, can yield chiral sulfinamides. acs.orgnih.gov

Recent developments include the use of chiral nickel or cobalt complexes to catalyze the addition of aryl and alkenyl groups to sulfinylamines, producing S-chirogenic sulfinamides with high enantioselectivity. researchgate.net Another approach involves the use of N-tert-butanesulfinylimines, which can undergo diastereoselective additions of organometallic reagents to produce chiral sulfinamides. researchgate.net These methods offer pathways to a diverse range of chiral sulfur compounds. researchgate.net

MethodKey FeatureOutcomeReference
Chiral Auxiliary ApproachUse of chiral alcohols to form diastereomeric sulfinatesEnantiomerically enriched sulfinamides acs.orgnih.gov
Catalytic Asymmetric SynthesisChiral Ni or Co complexes catalyze addition to sulfinylaminesS-chirogenic sulfinamides with high enantioselectivity researchgate.net
Diastereoselective AdditionAddition of organometallic reagents to N-tert-butanesulfinyliminesChiral sulfinamides researchgate.net

Green Chemistry Principles in Sulfinyl Diamide Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. organic-chemistry.org In the synthesis of Sulfinylbis(dimethylamide) and its analogues, these principles can be applied by using less hazardous reagents, employing catalytic methods, and minimizing waste. organic-chemistry.org

The use of water as a solvent is a key aspect of green chemistry. rsc.org For example, a copper(I)-catalyzed cycloaddition of N-sulfonyl azides with alkynes has been successfully performed in aqueous media. rsc.org While not a direct synthesis of Sulfinylbis(dimethylamide), it demonstrates the potential for using water in related sulfur-nitrogen bond-forming reactions.

Catalytic methods, as discussed in section 2.2, are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. sigmaaldrich.comorganic-chemistry.org The development of magnetically separable nanocatalysts further enhances the green credentials of a process by allowing for easy recovery and reuse of the catalyst. rsc.org Additionally, flow chemistry approaches, such as the in-flow generation of thionyl fluoride, contribute to safety and efficiency, which are key tenets of green chemistry. chemrxiv.org The use of light-assisted methods, or photoredox catalysis, also represents a green approach to synthesis. diva-portal.org

Green Chemistry PrincipleApplication in Sulfinyl Diamide SynthesisReference
Use of Greener SolventsPotential for using water as a reaction medium rsc.orgrsc.org
CatalysisReduces waste compared to stoichiometric methods sigmaaldrich.comorganic-chemistry.org
Catalyst RecyclabilityUse of magnetically separable nanocatalysts rsc.org
Process Safety and EfficiencyIn-flow generation of hazardous reagents chemrxiv.org
Alternative Energy SourcesUse of photoredox catalysis diva-portal.org

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

The sulfur atom in sulfinylbis(dimethylamide), being electron-deficient and bonded to two electronegative nitrogen atoms and one oxygen atom, is a prime site for nucleophilic attack. Nucleophilic substitution at this sulfinyl sulfur center is a characteristic reaction for this class of compounds, analogous to the reactions of other sulfinamides and sulfinyl chlorides.

The mechanism of these reactions has been a subject of theoretical and experimental studies. Computational studies on related methanesulfinyl derivatives suggest that nucleophilic substitution at the sulfur atom typically proceeds through an addition-elimination mechanism. nih.gov This pathway involves the formation of a transient, hypervalent sulfur intermediate, often described as a trigonal bipyramidal structure. In this intermediate, the incoming nucleophile and the leaving group occupy the apical positions, with the sulfur lone pair and other substituents in the equatorial positions. nih.gov

For sulfinylbis(dimethylamide), a reaction with a generic nucleophile (Nu⁻) would proceed as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom, leading to the formation of a tetracoordinate sulfur intermediate.

Intermediate Formation: This addition step results in a transient species where the sulfur atom is bonded to the incoming nucleophile, the oxygen atom, and the two dimethylamide groups.

Elimination of Leaving Group: One of the dimethylamide groups (or a different leaving group if pre-activated) is subsequently eliminated, restoring the sulfinyl group and resulting in the substituted product.

The facility of this reaction depends on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily. The dimethylamide group is not an ideal leaving group, so activation of the compound may be necessary to facilitate substitution. For instance, in the synthesis of other sulfinamides, sulfinyl chlorides are often used as reactive intermediates which readily react with amine nucleophiles. nih.gov

Table 1: Key Features of Nucleophilic Substitution at the Sulfinyl Sulfur

Feature Description
Reaction Center Electrophilic sulfur atom of the sulfinyl group.
Common Nucleophiles Amines, organometallic reagents, alkoxides.
Proposed Mechanism Addition-Elimination. nih.gov
Key Intermediate Tetracoordinate, trigonal bipyramidal sulfur species. nih.gov
Influencing Factors Strength of the nucleophile, nature of the leaving group, solvent.

Electrophilic Activation and Reactivity of the Sulfinyl Oxygen

The oxygen atom of the sulfinyl group in sulfinylbis(dimethylamide) possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. This electrophilic activation is a key step in many reactions involving sulfoxides, such as the widely used Swern and Moffatt oxidations which utilize dimethyl sulfoxide (B87167) (DMSO). organicchemistrydata.org

Activation typically involves the reaction of the sulfinyl oxygen with an electrophile (E⁺), such as an acid anhydride (e.g., trifluoroacetic anhydride) or an acyl chloride (e.g., oxalyl chloride). organicchemistrydata.org This process forms a highly reactive intermediate, an alkoxysulfonium salt, which is much more susceptible to subsequent reactions.

The general mechanism for activation is:

Electrophilic Attack: The sulfinyl oxygen attacks the electrophile.

Intermediate Formation: This results in the formation of a sulfonium-type intermediate, where the oxygen is bonded to the electrophile and carries a formal positive charge (or the sulfur does, depending on the resonance form).

Subsequent Reaction: This activated intermediate is now a potent electrophile and can react with various nucleophiles. For example, in the oxidation of alcohols, the alcohol attacks the sulfur atom of the activated sulfoxide. organicchemistrydata.org

While specific studies on sulfinylbis(dimethylamide) in this context are not widely documented, its structural similarity to DMSO suggests it could participate in similar activation processes, potentially serving as an oxidant or a reagent in various organic transformations upon activation.

Transformations Involving the Amide Nitrogen Centers

Activation of the amide C-N bond, or in this case the S-N bond, can lead to various reactions. For typical amides, reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or triflic anhydride are used for activation. d-nb.infonih.gov Such activation can convert the amide into a more reactive species, like a Vilsmeier-type reagent, which can then undergo further reactions.

Possible transformations involving the amide nitrogens of sulfinylbis(dimethylamide) could include:

Reaction with Strong Electrophiles: The nitrogen atoms, despite their reduced basicity due to conjugation with the sulfinyl group, could potentially react with very strong electrophiles.

Reductive Functionalization: It is conceivable that, analogous to tertiary amides, the S-N bond could be cleaved or transformed under reductive conditions. For example, some tertiary amides can be reduced to enamines. nih.gov

Hydrolysis: Under acidic or basic conditions, the S-N amide bonds can be hydrolyzed, leading to the formation of dimethylamine (B145610) and sulfurous acid derivatives.

A study on the direct esterification of amides demonstrated that dimethyl sulfate could be used to activate the C-N bond, facilitating its cleavage. nih.gov A similar strategy might be applicable to activate the S-N bonds in sulfinylbis(dimethylamide).

Oxidation-Reduction Chemistry of the Sulfinyl Group

The sulfinyl group is at an intermediate oxidation state for sulfur (S(IV)) and can therefore undergo both oxidation and reduction.

Oxidation: The sulfur atom in sulfinylbis(dimethylamide) can be oxidized to a higher oxidation state, S(VI). This would result in the formation of the corresponding sulfonylbis(dimethylamide), also known as a sulfonamide. This oxidation can typically be achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The process involves the transfer of an oxygen atom to the sulfur center.

Reactant: Sulfinylbis(dimethylamide) (Sulfur Oxidation State: +4)

Product: Sulfonylbis(dimethylamide) (Sulfur Oxidation State: +6)

Change: Loss of electrons by sulfur. youtube.comyoutube.com

Reduction: Conversely, the sulfinyl group can be reduced to the corresponding sulfide (B99878) (thioether) analog, where the sulfur is in the S(II) oxidation state. This deoxygenation reaction is characteristic of sulfoxides. researchgate.net Reagents like triphenylphosphine in the presence of thionyl chloride have been shown to effectively reduce sulfoxides to sulfides. researchgate.net Other reducing agents, such as silanes or boranes, can also be employed. researchgate.net The substance that is reduced (gains electrons) is the oxidizing agent, while the substance that is oxidized (loses electrons) is the reducing agent. youtube.comyoutube.comyoutube.com

Reactant: Sulfinylbis(dimethylamide) (Sulfur Oxidation State: +4)

Product: Thiobis(dimethylamide) (Sulfur Oxidation State: +2)

Change: Gain of electrons by sulfur. youtube.comyoutube.com

Table 2: Redox Reactions of the Sulfinyl Group

Reaction Type Initial Oxidation State Final Oxidation State Product Class Common Reagents
Oxidation S(IV) S(VI) Sulfonamide H₂O₂, m-CPBA, KMnO₄
Reduction S(IV) S(II) Thioamide/Sulfide analog SOCl₂/PPh₃, Silanes, Boranes researchgate.net

Exploration of Rearrangement Reactions

Molecules containing sulfinyl groups are known to undergo characteristic rearrangement reactions, often proceeding through highly reactive intermediates. While specific examples involving sulfinylbis(dimethylamide) are not prevalent in the literature, its structure suggests the potential for analogous rearrangements.

One of the most well-known rearrangements of sulfoxides is the Pummerer reaction . This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an activating agent, like acetic anhydride. The reaction ultimately converts the sulfoxide into an α-acyloxythioether. Although sulfinylbis(dimethylamide) lacks α-hydrogens on its substituents, a Pummerer-type mechanism could be envisioned if one of the methyl groups on the nitrogen were to be functionalized.

Another potential rearrangement involves the migration of a group from nitrogen to the sulfur center. Mechanistic investigations into the formation of primary sulfonamides from a sulfinylamine reagent proposed a possible concerted N → S oxygen migration in a sulfinamide intermediate. acs.org A similar intramolecular rearrangement could be a possibility for sulfinylbis(dimethylamide) under certain reaction conditions, potentially involving migration of a methyl group from nitrogen to oxygen or sulfur, although this would likely require significant activation.

Catalytic Roles and Mechanistic Investigations in Organic Transformations

Sulfoxides, most notably DMSO, are widely used as polar aprotic solvents that can significantly influence the rates and outcomes of organic reactions, particularly nucleophilic substitutions. fiveable.menih.gov Their ability to solvate cations while leaving anions relatively unsolvated enhances the nucleophilicity of anionic reagents. fiveable.me Sulfinylbis(dimethylamide), with its polar S=O bond and amide functionalities, would be expected to behave as a polar aprotic solvent and could potentially be used to mediate reactions in a similar fashion.

Furthermore, the sulfur and oxygen atoms of the sulfinyl group can act as ligands, coordinating to metal centers. This coordination can influence the reactivity and selectivity of metal-catalyzed transformations. While sulfinylbis(dimethylamide) itself is not a common catalyst, its structural motifs are present in ligands used in transition-metal catalysis.

In some contexts, sulfoxides can also play a more direct role in catalytic cycles, often involving redox processes at the sulfur center. For instance, DMSO can act as the terminal oxidant in various palladium-catalyzed reactions. organic-chemistry.org It is plausible that sulfinylbis(dimethylamide) could function similarly, participating in catalytic cycles where it is reduced in the process of oxidizing a substrate. For example, DMSO has been shown to enhance the catalytic efficiency of certain enzymes, highlighting the diverse roles sulfinyl groups can play in catalytic processes. nih.gov

Cutting Edge Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

For sulfinylbis(dimethylamide) ((CH₃)₂N)₂SO, ¹H and ¹³C NMR are the most relevant NMR experiments. Based on the molecular structure, all twelve protons of the four methyl groups are chemically equivalent due to free rotation around the nitrogen-sulfur and carbon-nitrogen bonds. Similarly, the four methyl carbons are also chemically equivalent.

¹H NMR: A single, sharp signal would be expected in the proton NMR spectrum, corresponding to the twelve equivalent methyl protons. The chemical shift of this singlet would likely appear in the range of 2.5-3.5 ppm, which is typical for protons on methyl groups attached to a nitrogen atom.

¹³C NMR: A single resonance would be anticipated in the carbon-13 NMR spectrum, representing the four equivalent methyl carbons.

While these predictions are based on fundamental principles, specific experimental NMR data with precise chemical shifts for sulfinylbis(dimethylamide) are not widely reported in publicly accessible scientific literature.

Table 1: Predicted NMR Spectroscopic Data for Sulfinylbis(dimethylamide)
NucleusExpected Signal(s)Expected MultiplicityInformation Gained
¹HOneSingletConfirms the magnetic equivalence of all methyl protons.
¹³COneSingletConfirms the magnetic equivalence of all methyl carbons.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

For sulfinylbis(dimethylamide) (C₄H₁₂N₂OS), high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight (monoisotopic mass: 136.0667 Da). The measured mass would confirm the elemental composition and molecular formula.

Upon ionization, the molecular ion [M]⁺• would undergo fragmentation. The analysis of these fragments helps to piece together the molecular structure. Likely fragmentation pathways for sulfinylbis(dimethylamide) could include:

Loss of a dimethylamino radical (•N(CH₃)₂) to form a fragment ion.

Cleavage of the S-N bond.

Rearrangement reactions followed by fragmentation.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the types of chemical bonds and functional groups present.

The key functional groups in sulfinylbis(dimethylamide) are the sulfoxide (B87167) (S=O) group and the N,N-dimethylamino ((CH₃)₂N-) groups.

S=O Stretch: The most characteristic vibration would be the S=O stretching mode. This typically gives rise to a strong absorption band in the IR spectrum in the region of 1000-1100 cm⁻¹.

S-N Stretch: The sulfur-nitrogen single bond stretch would be expected to appear in the fingerprint region of the spectrum, typically between 900 and 1000 cm⁻¹.

C-H Vibrations: Stretching and bending vibrations of the methyl (CH₃) groups would be observed in their characteristic regions (approx. 2800-3000 cm⁻¹ for stretching and 1350-1480 cm⁻¹ for bending).

Although these are the expected regions for these functional groups, specific, fully assigned experimental IR and Raman spectra for sulfinylbis(dimethylamide) are not widely documented.

Table 2: Expected Vibrational Modes for Sulfinylbis(dimethylamide)
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique(s)
C-H Stretch2800 - 3000IR, Raman
C-H Bend1350 - 1480IR, Raman
S=O Stretch1000 - 1100IR (Strong)
S-N Stretch900 - 1000IR, Raman

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

An XRD study of a suitable single crystal of sulfinylbis(dimethylamide) would reveal:

The precise S=O and S-N bond lengths.

The C-N bond lengths and the geometry around the nitrogen atoms.

The conformation of the molecule and how the molecules pack together in the crystal lattice.

The geometry around the sulfur atom is expected to be trigonal pyramidal, with the sulfur atom at the apex. A comprehensive search of crystallographic databases indicates that the specific crystal structure for sulfinylbis(dimethylamide) has not been publicly reported.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the stereochemistry of chiral molecules. These methods measure the differential interaction of a molecule with left- and right-circularly polarized light.

Sulfinylbis(dimethylamide) is an achiral molecule as it possesses planes of symmetry and lacks a stereocenter. Therefore, it would not exhibit a signal in chiroptical spectroscopy under normal conditions. These techniques would not be applicable for the stereochemical assignment of this particular compound unless it were to form a stable, chiral conformation or be studied in a chiral environment. There is no information in the scientific literature to suggest that this is the case.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of properties of sulfinylbis(dimethylamide).

DFT calculations can elucidate the molecular orbital (MO) landscape of sulfinylbis(dimethylamide). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific DFT studies on sulfinylbis(dimethylamide) are not extensively reported in publicly available literature, general principles from studies on analogous sulfonamides and related compounds can be applied. For instance, the nitrogen and oxygen atoms are expected to have significant contributions to the HOMO, making them potential sites for electrophilic attack. The LUMO is likely to be centered on the sulfur atom and the S=O bond, indicating this region's susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for Sulfinylbis(dimethylamide) based on DFT Calculations

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily localized on the nitrogen and oxygen lone pairs.
LUMO-0.5Primarily localized on the antibonding orbital of the S=O bond.
HOMO-LUMO Gap8.0Indicates high kinetic stability.

Note: These are representative values and would require specific calculations to be confirmed.

DFT methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving sulfinylbis(dimethylamide). By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict reaction mechanisms and rate-determining steps. For example, DFT could be used to model the hydrolysis of sulfinylbis(dimethylamide) or its reactions with various nucleophiles and electrophiles. The calculated activation energies provide quantitative insights into the feasibility and kinetics of these reactions.

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For sulfinylbis(dimethylamide), DFT can be used to calculate vibrational frequencies (IR and Raman), and chemical shifts (NMR). The agreement between calculated and experimental spectra can confirm the molecular structure and provide a detailed assignment of spectral features.

Table 2: Predicted Spectroscopic Data for Sulfinylbis(dimethylamide) from DFT

Spectroscopic TechniquePredicted ParameterValue
Infrared (IR) SpectroscopyS=O stretching frequency~1200-1250 cm⁻¹
C-N stretching frequency~1350-1450 cm⁻¹
¹³C NMR SpectroscopyC=O chemical shiftNot Applicable
N-CH₃ chemical shift~30-40 ppm
¹H NMR SpectroscopyN-CH₃ chemical shift~2.5-3.5 ppm

Note: These are approximate values based on typical ranges for similar functional groups and would need to be confirmed by specific calculations.

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Energetics

For situations requiring very high accuracy, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory can be employed. These methods are more computationally demanding than DFT but can provide benchmark-quality energetic data. For sulfinylbis(dimethylamide), these high-level calculations could be used to obtain precise bond dissociation energies, heats of formation, and reaction enthalpies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The conformational flexibility of sulfinylbis(dimethylamide) and the influence of its environment can be explored using molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. This approach can identify the most stable conformers of sulfinylbis(dimethylamide) in the gas phase or in different solvents. Furthermore, MD simulations can shed light on how solvent molecules arrange themselves around the solute and how this solvation structure affects the molecule's properties and reactivity.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

While more commonly applied to larger datasets of related compounds, Quantitative Structure-Reactivity Relationship (QSRR) modeling could, in principle, be applied to sulfinylbis(dimethylamide) and its derivatives. By correlating calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity, QSRR models can be developed to predict the reactivity of new, related compounds without the need for extensive experimental or computational studies.

Machine Learning Approaches in Sulfinyl Diamide (B1670390) Design

The integration of computational chemistry with artificial intelligence has paved the way for innovative strategies in molecular design. Within this domain, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of novel sulfinyl diamide derivatives. By building predictive models from existing chemical data, machine learning algorithms can forecast the properties of hypothetical molecules, thereby guiding synthetic efforts toward candidates with the highest potential.

The primary machine learning strategy employed in this context is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the structural features of a molecule, known as molecular descriptors, and a specific property or activity of interest. For sulfinyl diamides, these properties could include binding affinity to a biological target, catalytic efficiency, or specific physicochemical characteristics like solubility or stability.

The process begins with the generation of a dataset of known sulfinyl diamide compounds. For each compound, a large number of molecular descriptors are calculated using specialized software. These descriptors can encode a wide range of information, such as:

Topological descriptors: Information about atom connectivity and branching.

Geometrical descriptors: 3D aspects of the molecule like size and shape.

Electronic descriptors: Features related to the distribution of electrons, such as partial charges and dipole moments.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, like HOMO/LUMO energies.

Once the dataset of molecules and their corresponding descriptors is compiled, various machine learning algorithms can be trained to build a predictive model. Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). The model learns the complex relationships between the input descriptors and the output property. The predictive power of the resulting model is then rigorously evaluated using statistical validation techniques, such as cross-validation and the use of an external test set.

A validated model can be used to screen virtual libraries containing thousands of novel sulfinyl diamide structures. This in silico screening process rapidly predicts the property of interest for each new molecule, allowing researchers to prioritize a small number of the most promising candidates for chemical synthesis and experimental validation. This approach significantly reduces the time and resources required compared to traditional trial-and-error discovery methods.

The following table presents illustrative data from a hypothetical QSAR study on a series of sulfinyl diamide derivatives designed as enzyme inhibitors. The model aims to predict the half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function.

Compound IDMolecular Weight ( g/mol )LogPPredicted pIC50¹Experimental pIC50Machine Learning Model Used
SD-101210.31.56.86.7Random Forest
SD-102224.31.97.17.2Random Forest
SD-103238.42.37.57.4Support Vector Machine
SD-104252.42.77.98.0Artificial Neural Network
SD-105266.53.18.28.1Artificial Neural Network

¹pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

This data demonstrates the strong predictive capability of machine learning models in prioritizing sulfinyl diamide candidates for synthesis. By leveraging computational power, machine learning is becoming an indispensable part of the modern workflow for designing specialized molecules like sulfinylbis(dimethylamide) and its derivatives.

Synthesis and Characterization of Derivatives and Analogues

Variations at the Amide Nitrogen Substituents

The synthesis of sulfinyl diamides with varied N-substituents allows for the systematic alteration of the molecule's steric and electronic properties. The classical and most direct method for synthesizing these compounds involves the reaction of thionyl chloride with two equivalents of a primary or secondary amine. However, more recent and versatile methods have been developed to allow for a broader scope of functional groups on the nitrogen atoms.

One-pot protocols have been developed for the synthesis of diversely functionalized sulfinamides from alkyl- and (hetero)arylsulfonyl chlorides and amines, utilizing a zinc reductant. acs.orgnih.gov Another efficient method involves Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, which employs a secondary amine, thionyl fluoride (SOF₂), and an organozinc reagent to generate the desired sulfinamide under ambient conditions. acs.orgnih.gov In this process, the amine first reacts with thionyl fluoride to create an amino sulfinyl fluoride intermediate, which is then captured by the organozinc reagent. acs.orgnih.gov

Research findings indicate that the nature of the N-substituent significantly impacts the stability of the resulting compound. Sulfinylamines, which are related precursors, demonstrate this trend clearly. Those bearing strong electron-withdrawing groups are often highly sensitive to moisture, while derivatives from anilines show improved hydrolytic stability. nih.gov Sterically demanding groups, such as a trityl group, can drastically increase stability, rendering the compound stable enough to be handled in air for extended periods. nih.gov These principles of stability directly translate to the design and synthesis of more robust sulfinyl diamide (B1670390) analogues.

Table 1: Synthetic Routes to N-Substituted Sulfinyl Diamide Analogues

Synthetic MethodPrecursorsKey ReagentsTypical N-SubstituentsReference
Classical AminolysisThionyl Chloride, Secondary AmineBase (e.g., Triethylamine)Alkyl, Aryl ijarsct.co.in
Reduction of Sulfonyl ChloridesAlkyl/Aryl Sulfonyl Chloride, AmineZn, DMFAlkyl, Heteroaryl acs.orgnih.gov
SuFEx ChemistrySecondary Amine, Thionyl FluorideOrganozinc ReagentAryl, Alkenyl acs.orgnih.gov
From Thiols/DisulfidesThiols or Disulfides, NitroarenesRu(dmbpy)₃(PF₆)₂, Hünig's baseAryl acs.org

Introduction of Chiral Centers and Stereoisomer Synthesis

The sulfur atom in sulfinyl diamides is a stereogenic center, making the synthesis of enantiomerically pure or enriched analogues a significant area of research. nih.govacs.org Chiral sulfinyl compounds are of great importance in asymmetric synthesis, where they can act as versatile auxiliaries, ligands for transition metals, and organocatalysts. nih.govresearchgate.netyale.edu The development of methods to prepare these derivatives in an enantiopure form is crucial for their application in synthesizing complex chiral molecules. acs.orgsemanticscholar.org

A primary strategy for accessing chiral sulfinamides is through the use of chiral auxiliaries. The tert-butanesulfinamide introduced by Ellman is a prominent example, which has found widespread use in the asymmetric synthesis of a vast array of chiral amines. nih.govyale.edu The synthesis often involves the reaction of N-sulfinylimines, derived from the chiral sulfinamide, with various nucleophiles. researchgate.net

Other stereoselective methods include:

Stereoselective Oxidation: The oxidation of prochiral sulfenamides using a chiral oxidant can lead to non-racemic sulfinamides. nih.gov For instance, hydrogen peroxide mediated by a chiral binaphthyl-based phosphoric acid has been used effectively. nih.gov

Nucleophilic Substitution: The reaction of enantioenriched precursors, such as tert-butyl tert-butyl thiosulfinate, with lithium amides provides a convenient route to chiral sulfinamides without racemization at the sulfur center. researchgate.net

Asymmetric Radical Cyclization: A novel method for accessing cyclic sulfinamides involves the stereospecific homolytic substitution of sulfinamides, which proceeds with excellent stereocontrol. researchgate.net

These synthetic strategies allow for the preparation of sulfinyl diamide analogues with well-defined stereochemistry at the sulfur atom, which is essential for their application in stereoselective transformations.

Table 2: Methods for Stereoisomer Synthesis of Sulfinyl Diamides

MethodDescriptionKey FeatureReference
Chiral AuxiliariesUse of a removable chiral group (e.g., tert-butanesulfinyl) to direct stereoselective reactions.High diastereoselectivity, broad applicability. nih.govyale.edursc.org
Asymmetric OxidationOxidation of a prochiral sulfide (B99878) or sulfenamide (B3320178) using a chiral catalyst or reagent.Direct formation of the chiral sulfinyl group. nih.gov
Diastereomer ResolutionSeparation of diastereomeric sulfinates, followed by conversion to the desired sulfinamide.Access to enantiomerically pure products. nih.gov
Kinetic ResolutionCatalytic desymmetrization of prochiral or racemic cyclic sulfoximines to yield chiral cyclic sulfinamides.High enantioselectivity using a chiral catalyst. nih.gov

Exploration of Polymeric Sulfinyl Diamide Systems

The incorporation of the sulfinyl diamide functionality into a polymer backbone is an area of exploratory research aimed at creating materials with novel properties. While direct literature on "polymeric sulfinyl diamide systems" is sparse, the synthesis of related polysulfonamides and sulfonated polyimides provides a conceptual framework for their potential design and synthesis. researchgate.netacs.orgmdpi.com

A plausible synthetic route would involve step-growth polymerization of bifunctional monomers containing the sulfinyl diamide core. This could be achieved by:

Designing a diamine monomer where the sulfinyl diamide group is part of the structure. This monomer could then be reacted with a dianhydride or diacyl chloride to form a polyimide or polyamide, respectively.

Creating a bis(sulfonyl chloride) analogue that can be polymerized with diamines. While this would lead to polysulfonamides, a related approach starting from a bis(sulfinyl chloride) could theoretically yield polysulfinyl diamides.

The properties of such polymers would be influenced by the structure of the polymer backbone and the density of the sulfinyl diamide groups. Based on analogous sulfonated aromatic polymers, these materials could be investigated for applications requiring high thermal stability and specific mechanical properties. researchgate.netresearchgate.net For example, polysulfonamides synthesized via organocatalytic polymerization of bis(N-sulfonyl aziridine) monomers have shown excellent thermal properties, with decomposition temperatures up to 360°C and high glass-transition temperatures. acs.org It is reasonable to hypothesize that polymeric sulfinyl diamide systems could exhibit similar thermal robustness.

Table 3: Postulated Approaches for Polymeric Sulfinyl Diamide Synthesis

Polymerization StrategyRequired MonomersPotential Polymer TypeAnticipated PropertiesReference (Analogous Systems)
PolycondensationSulfinyl diamide-containing diamine + Aromatic dianhydridePoly(sulfinyl imide)High thermal stability, controlled solubility. researchgate.netmdpi.comresearchgate.net
PolycondensationSulfinyl diamide-containing diol + DiisocyanatePoly(sulfinyl urethane)Variable mechanical properties, potential for elastomers.N/A
Step-Growth PolymerizationBis(N-sulfinyl aziridine) analogue + Dicarboxylic acidPolysulfinamideWell-defined linear architecture, thermal stability. acs.org

Comparative Reactivity and Stability Studies of Analogues

The stability and reactivity of sulfinyl diamide analogues are intrinsically linked to the nature of the substituents on the nitrogen atoms. Studies on related N-sulfinylamines have shown that both electronic and steric factors play a crucial role. nih.gov

Stability:

Electronic Effects: Electron-withdrawing groups on the nitrogen atom tend to increase the electrophilicity of the sulfur center, making the compound more susceptible to nucleophilic attack, particularly by water, leading to hydrolysis. nih.gov

Steric Effects: Conversely, bulky substituents on the nitrogen atoms provide steric shielding around the S=O group, which significantly enhances the compound's stability against hydrolysis and decomposition. For example, N-sulfinyltritylamine is exceptionally stable and can be stored under air for long periods, whereas analogues with small alkyl chains are highly moisture-sensitive. nih.gov

Reactivity: The reactivity of the sulfur center as an electrophile is a key feature of sulfinyl diamides. This electrophilicity can be modulated by the N-substituents. Analogues with electron-donating groups on the nitrogen will have a less electrophilic sulfur atom, potentially decreasing their reaction rates with nucleophiles. In contrast, analogues with electron-withdrawing groups will exhibit enhanced electrophilicity, making them more reactive.

This tunable reactivity is exploited in synthesis. For instance, the Willis group developed N-triisopropylsilyl (TIPS) sulfinylamine, which balances stability for handling with sufficient reactivity for the synthesis of primary sulfinamides. nih.gov The bulky TIPS group provides stability, yet it can be readily cleaved under mild conditions after the desired C-S bond has been formed. nih.gov Comparative studies of these analogues are essential for selecting the appropriate reagent for a specific synthetic transformation, balancing the need for stability during storage and handling with the required reactivity for the chemical reaction.

Table 4: Influence of N-Substituents on Properties of Sulfinyl Diamide Analogues

N-Substituent TypeExample GroupEffect on StabilityEffect on Sulfur ElectrophilicityReference
Small Alkyl-CH₃, -C₂H₅Low (moisture sensitive)Moderate nih.gov
Bulky Alkyl-C(CH₃)₃, -TritylHigh (steric shielding)Decreased (steric hindrance) nih.gov
Aryl-C₆H₅ModerateModerate (resonance effects) nih.gov
Electron-Withdrawing-Tosyl, -BocLow (hydrolytically unstable)Increased nih.gov
Silyl-Si(iPr)₃ (TIPS)High (stable for handling)Moderate (labile for reactions) nih.gov

Advanced Applications in Chemical Sciences

Innovative Reagent in Modern Organic Synthesis

Sulfinylbis(dimethylamide), also known by its systematic name N,N,N',N'-tetramethylsulfurous diamide (B1670390), has not emerged as a prominent reagent in the toolbox of synthetic organic chemists based on available literature.

Mediator in Carbon-Carbon and Carbon-Heteroatom Bond Formation

There is a lack of specific studies demonstrating the application of sulfinylbis(dimethylamide) as a mediator or reagent in the formation of carbon-carbon or carbon-heteroatom bonds. While related sulfur compounds are utilized in a variety of coupling reactions, the specific reactivity of sulfinylbis(dimethylamide) for these purposes has not been detailed in published research. Consequently, there are no available data tables of reaction yields or substrate scopes to present.

Applications in Materials Science and Engineering

The exploration of novel compounds for the advancement of materials science is a continuous effort. However, sulfinylbis(dimethylamide) has not been identified as a significant contributor in this field according to available research.

Polymer Modification and Functionalization

The modification and functionalization of polymers are critical for tailoring their properties for specific applications. There is no evidence in the literature to suggest that sulfinylbis(dimethylamide) is employed in these processes, either as a surface modifying agent or as a monomer for polymerization.

Components in Functional Soft Materials

Functional soft materials, including gels, liquid crystals, and elastomers, are designed with specific responsive or adaptive properties. There is no indication from published research that sulfinylbis(dimethylamide) is used as a component to impart functionality to such materials.

Fundamental Research in Supramolecular ChemistryNo research papers or scholarly articles were identified that discuss the role or application of Sulfinylbis(dimethylamide) in the field of supramolecular chemistry.

Due to the absence of research data in these specific areas, a detailed article that adheres to the provided outline and quality standards cannot be constructed.

Concluding Remarks and Future Research Perspectives

Summary of Key Academic Contributions

The academic contributions surrounding sulfinamides, the class of compounds to which sulfinylbis(dimethylamide) belongs, have primarily focused on their synthesis and application in organic chemistry. Significant progress has been made in developing synthetic methodologies for sulfinamides, often involving the reaction of organometallic reagents with sulfur dioxide surrogates like DABSO, followed by trapping with amines. These methods provide a versatile route to a wide range of sulfinamides. Another key area of research has been the use of sulfinylamines as reagents for preparing medicinally relevant organosulfur compounds. The reactivity of the N=S=O functional group in sulfinylamines has been exploited in various chemical transformations. Furthermore, the coordination chemistry of related sulfonamides has been explored, demonstrating their ability to act as ligands for metal centers, which could have implications for catalysis and materials science. While these contributions have advanced the general understanding of sulfinamide chemistry, specific academic literature focusing on sulfinylbis(dimethylamide) is notably scarce.

Identification of Persistent Challenges and Unexplored Areas

A significant and persistent challenge is the lack of dedicated research into the fundamental properties and reactivity of sulfinylbis(dimethylamide). There is a clear gap in the scientific literature regarding its synthesis, characterization, and application. Key unexplored areas include:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for sulfinylbis(dimethylamide). Following synthesis, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is required to definitively establish its molecular structure.

Physicochemical Properties: Basic physicochemical properties such as melting point, boiling point, solubility in various solvents, and thermal stability have not been systematically investigated.

Chemical Reactivity: The reactivity profile of sulfinylbis(dimethylamide) remains largely unknown. Studies are needed to understand its behavior with electrophiles, nucleophiles, oxidants, and reductants.

Coordination Chemistry: The potential of sulfinylbis(dimethylamide) to act as a ligand in coordination chemistry is an unexplored field. Investigating its coordination modes with various metal ions could lead to the discovery of new catalysts or functional materials.

Prognosis for Future Fundamental and Applied Research

The future research landscape for sulfinylbis(dimethylamide) is rich with possibilities, spanning both fundamental and applied science.

Fundamental Research:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of sulfinylbis(dimethylamide). These theoretical studies can provide valuable insights and guide experimental work.

Mechanistic Studies: Detailed mechanistic studies of its potential reactions are crucial for understanding its chemical behavior and for developing new synthetic applications.

Spectroscopic Investigations: In-depth spectroscopic analysis will be essential to build a comprehensive understanding of its structure and bonding.

Applied Research:

Solvent Applications: Given its structural similarity to dimethyl sulfoxide (B87167) (DMSO), a widely used aprotic solvent, sulfinylbis(dimethylamide) could be investigated as a novel solvent with potentially unique properties for organic reactions or material processing.

Reagent in Organic Synthesis: Drawing parallels with other sulfinamides and sulfinylamines, it could be explored as a reagent for introducing sulfur- and nitrogen-containing functionalities into organic molecules.

Polymer Science: It could serve as a monomer or a building block for the synthesis of novel sulfur-containing polymers with interesting thermal or optical properties.

Materials Science: The compound could be a precursor for the synthesis of inorganic-organic hybrid materials or nanomaterials.

Interdisciplinary Impact and Collaborative Opportunities

The study of sulfinylbis(dimethylamide) has the potential for significant interdisciplinary impact, fostering collaborations across various scientific fields.

Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to explore its use in the development of new polymers, coatings, and functional materials.

Experimental and Computational Chemistry: A strong synergy can be established between experimentalists synthesizing and characterizing the compound and computational chemists providing theoretical predictions and mechanistic insights.

Organic Synthesis and Catalysis: The exploration of its coordination chemistry could lead to collaborations with researchers in catalysis to develop new catalytic systems for organic transformations.

Chemical Engineering: If found to be a useful solvent, collaborations with chemical engineers would be essential to explore its industrial applications and process development.

The limited current knowledge of sulfinylbis(dimethylamide) presents a unique opportunity for foundational research that could open up new avenues in both pure and applied chemistry.

Q & A

Q. How can researchers systematically identify gaps in existing literature on sulfinylbis(dimethylamide) applications?

  • Methodological Answer : Conduct a meta-analysis using tools like SciFinder or Reaxys with keywords (sulfinylbis(dimethylamide), sulfoxide catalysis). Map trends via bibliometric software (VOSviewer) and prioritize understudied areas (e.g., enantioselective transformations). Engage in preprint discussions (ChemRxiv) to validate hypotheses before formal publication .
    「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.